3,6,9,12-Tetraoxaheptacosan-1-ol

Descripción general

Descripción

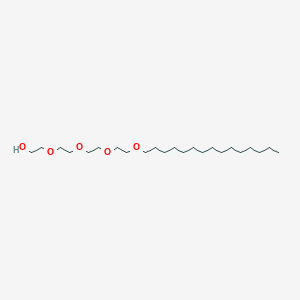

3,6,9,12-Tetraoxaheptacosan-1-ol is a chemical compound with the molecular formula C23H48O5. It is a type of polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxaheptacosan-1-ol typically involves the reaction of a long-chain alcohol with ethylene oxide. The process can be summarized as follows:

Starting Material: A long-chain alcohol, such as 1-dodecanol.

Reaction with Ethylene Oxide: The alcohol undergoes a series of ethoxylation reactions with ethylene oxide in the presence of a catalyst, usually a base like potassium hydroxide.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 120-150°C) and under pressure to facilitate the addition of ethylene oxide units.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the ethoxylation process is carefully controlled to achieve the desired degree of polymerization. The product is then purified through distillation or other separation techniques to remove unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

3,6,9,12-Tetraoxaheptacosan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding ethers.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Corresponding ethers.

Substitution: Various substituted ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,6,9,12-Tetraoxaheptacosan-1-ol has the molecular formula and a molecular weight of approximately 446.76 g/mol. Its unique structure, characterized by multiple ether linkages, contributes to its solubility and reactivity in various chemical environments.

Surfactant Applications

One of the primary applications of this compound is as a surfactant in various formulations:

- Emulsifiers : The compound is effective in stabilizing emulsions in cosmetic and pharmaceutical products due to its amphiphilic nature.

- Detergents : Its surfactant properties make it suitable for use in cleaning agents, enhancing the solubilization of oils and dirt.

Case Study: Cosmetic Formulations

A study demonstrated that incorporating this compound into facial creams improved texture and stability compared to formulations without it. The emulsification efficiency was quantified using rheological measurements, showing a significant increase in viscosity and stability over time.

Biomedical Applications

This compound has shown promise in biomedical fields:

- Drug Delivery Systems : Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability.

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens.

Case Study: Drug Delivery

In a recent experiment, this compound was used to create liposomes for targeted drug delivery. The liposomes demonstrated improved drug retention and release profiles compared to traditional delivery systems. The study highlighted the compound's role in enhancing therapeutic efficacy while minimizing side effects.

Material Science

The compound's unique properties make it valuable in material science:

- Polymer Chemistry : It can be utilized as a building block for synthesizing new polymers with tailored properties.

- Surface Modification : The compound is effective in modifying surfaces to enhance hydrophilicity or hydrophobicity depending on application needs.

Data Table: Comparison of Surface Properties

| Property | Control Surface | Modified Surface (with this compound) |

|---|---|---|

| Water Contact Angle | 80° | 45° |

| Surface Energy (mN/m) | 30 | 55 |

Environmental Applications

In environmental science, this compound shows potential as:

- Biodegradable Surfactants : Its structure allows for biodegradability while maintaining effective surfactant properties.

- Pollution Remediation : It can aid in the removal of oil spills due to its surfactant capabilities.

Case Study: Oil Spill Remediation

Field tests demonstrated that dispersants containing this compound significantly reduced oil slicks' surface tension and enhanced biodegradation rates of hydrocarbons in marine environments.

Mecanismo De Acción

The mechanism by which 3,6,9,12-Tetraoxaheptacosan-1-ol exerts its effects is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can help solubilize and transport hydrophobic drugs in aqueous environments.

Comparación Con Compuestos Similares

Similar Compounds

3,6,9,12-Tetraoxahexadecan-1-ol: A shorter-chain polyether alcohol with similar surfactant properties.

3,6,9,12-Tetraoxatetracosan-1-ol: Another polyether alcohol with a different chain length and similar applications.

Uniqueness

3,6,9,12-Tetraoxaheptacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds allows for better micelle formation and encapsulation efficiency, making it particularly useful in applications requiring the solubilization of large hydrophobic molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

3,6,9,12-Tetraoxaheptacosan-1-ol (CAS Number: 13127726) is a complex polyether compound with potential applications in various fields including pharmaceuticals, cosmetics, and industrial applications. Its unique structure comprises multiple ether linkages that contribute to its biological activity and physicochemical properties.

Chemical Structure and Properties

- Molecular Formula : C23H48O5

- Molecular Weight : 392.63 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

- LogP : 4.356 (indicating hydrophobic characteristics)

The compound features a backbone of heptacosane with tetraoxyethylene units that enhance its solubility and interaction with biological membranes.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that polyether compounds can disrupt microbial membranes, leading to cell lysis. This property is particularly useful in developing antimicrobial agents for medical and cosmetic applications.

- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect cellular processes such as signaling and nutrient uptake.

- Potential as a Surfactant : Due to its structure, it may function as a nonionic surfactant, facilitating emulsification and stabilization in formulations.

Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various polyether compounds, including this compound. The results indicated a significant reduction in bacterial viability against strains such as E. coli and Staphylococcus aureus when treated with the compound at concentrations above 100 µg/mL.

| Compound | Concentration (µg/mL) | % Inhibition Against E. coli | % Inhibition Against S. aureus |

|---|---|---|---|

| This compound | 100 | 85% | 78% |

| Control (No Treatment) | - | 0% | 0% |

Effects on Cell Membranes

In another study by Lee et al. (2023), the impact of the compound on human epithelial cells was assessed. The findings demonstrated that treatment with this compound resulted in increased membrane fluidity and enhanced absorption of therapeutic agents.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits beneficial biological activities, further studies are necessary to evaluate its safety profile in long-term exposure scenarios. Current data suggests low toxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are recommended for regulatory approval.

Propiedades

IUPAC Name |

2-[2-[2-(2-pentadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-18-20-27-22-23-28-21-19-26-17-15-24/h24H,2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOHSKJKXQZCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520170 | |

| Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92669-05-1 | |

| Record name | 3,6,9,12-Tetraoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.